2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H9F3N2O and a molecular weight of 230.19 g/mol . It is known for its unique structure, which includes a trifluoropropyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile typically involves the reaction of 2-methyl-6-hydroxypyridine-3-carbonitrile with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile can be compared with similar compounds such as:
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
2-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile: This compound lacks the methyl group at the 2-position, which can influence its chemical properties and biological activity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.
Properties
IUPAC Name |
2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-6-8(5-14)3-4-9(15-6)16-7(2)10(11,12)13/h3-4,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSGTMOZYRJARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.